molecular formula C22H18N2O7S B11596742 ethyl (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-hydroxy-3-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11596742
M. Wt: 454.5 g/mol
InChI Key: QVGPHKALOYYAIU-RUTCVDLDSA-N
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Description

ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Amide Bond: The amide bond is formed by reacting the carboxylic acid derivative with an amine, often using coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thiophene moieties.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as conductive polymers.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in oxidative stress pathways or receptors involved in inflammatory responses.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway or the MAPK pathway, leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **METHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • **PROPYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL (5Z)-5-[(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group, in particular, may influence its solubility and bioavailability compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C22H18N2O7S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(4-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C22H18N2O7S/c1-3-31-22(28)18-19(26)17(11-13-6-9-16(25)15(10-13)24(29)30)32-21(18)23-20(27)14-7-4-12(2)5-8-14/h4-11,25-26H,3H2,1-2H3/b17-11-,23-21?

InChI Key

QVGPHKALOYYAIU-RUTCVDLDSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])/SC1=NC(=O)C3=CC=C(C=C3)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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